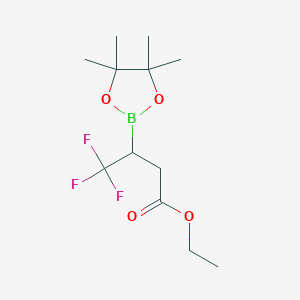

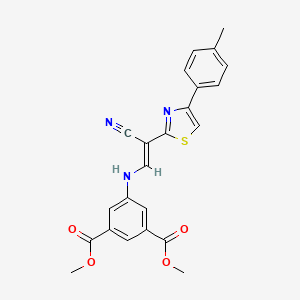

![molecular formula C27H27N3O2S B3002859 2-甲基-N-[2-[3-[2-(4-甲基苯胺基)-2-氧代乙基]硫代吲哚-1-基]乙基]苯甲酰胺 CAS No. 532970-23-3](/img/structure/B3002859.png)

2-甲基-N-[2-[3-[2-(4-甲基苯胺基)-2-氧代乙基]硫代吲哚-1-基]乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of substituted benzohydrazides with other chemical reagents. For instance, one study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and nearly quantitative yields . Another study reports the synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides using a reaction of N-Aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety along with various substituents that can significantly affect the compound's properties and biological activity. For example, the presence of a 1H-imidazol-1-yl group in N-substituted imidazolylbenzamides has been shown to be a viable replacement for other functional groups to produce certain electrophysiological activities . Similarly, the compound likely has a complex structure with multiple functional groups that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often facilitated by their functional groups. The studies provided do not detail specific reactions for the compound , but they do mention the formation of hydrogen bonds in the case of N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which crystallized as ethanol monosolvates . This suggests that the compound may also form specific interactions due to its functional groups, which could be relevant in the context of its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. While the papers do not provide specific data on the physical and chemical properties of the compound , they do report on related compounds. For instance, the antiprotozoal activity of novel benzimidazole derivatives was evaluated, showing strong activity with IC50 values in the nanomolar range . This indicates that the compound may also exhibit significant biological activity, which could be explored in further studies.

科学研究应用

抗氧化剂容量测定

Ilyasov 等人(2020 年)的研究讨论了 ABTS/PP 脱色测定法,这是一种用于确定抗氧化剂容量的流行方法。如果 2-甲基-N-[2-[3-[2-(4-甲基苯胺基)-2-氧代乙基]硫代吲哚-1-基]乙基]苯甲酰胺表现出抗氧化行为,则此方法可能与评估其抗氧化特性相关。该综述详细阐述了反应途径,指出一些抗氧化剂与 ABTS•+ 形成偶联加合物,该加合物可以进一步发生氧化降解。在研究 2-甲基-N-[2-[3-[2-(4-甲基苯胺基)-2-氧代乙基]硫代吲哚-1-基]乙基]苯甲酰胺的复杂化学结构时,这种详细的化学相互作用分析可能会适用 (Ilyasov 等人,2020 年)。

DNA 小沟结合剂

正如 Issar 和 Kakkar(2013 年)所讨论的那样,合成染料 Hoechst 33258 及其类似物以其与双链 B-DNA 小沟的强结合力而闻名。本文重点介绍了 Hoechst 衍生物在各种生物学应用中的用途,包括作为辐射防护剂和拓扑异构酶抑制剂。鉴于 2-甲基-N-[2-[3-[2-(4-甲基苯胺基)-2-氧代乙基]硫代吲哚-1-基]乙基]苯甲酰胺的复杂结构,了解其与 DNA 的相互作用或其作为辐射防护剂或拓扑异构酶抑制剂的潜力可能很有价值 (Issar 和 Kakkar,2013 年)。

苯甲酰胺衍生物和神经调节剂

Danilov(2012 年)和 Rzewuska(1998 年)对苯甲酰胺类神经调节剂在治疗精神疾病和心身疾病中的应用进行了综述。详细讨论了这些化合物的作用机制、功效和特异性。由于 2-甲基-N-[2-[3-[2-(4-甲基苯胺基)-2-氧代乙基]硫代吲哚-1-基]乙基]苯甲酰胺是一种苯甲酰胺衍生物,因此在考虑其作用机制或在神经病学或精神病学中的潜在应用时,这些论文的见解可能相关 (Danilov,2012 年); (Rzewuska,1998 年)。

属性

IUPAC Name |

2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-19-11-13-21(14-12-19)29-26(31)18-33-25-17-30(24-10-6-5-9-23(24)25)16-15-28-27(32)22-8-4-3-7-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDWWOUHIOLQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

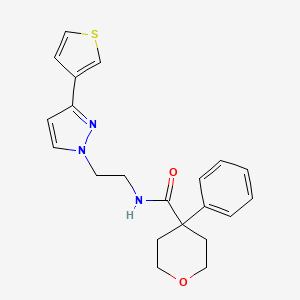

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)

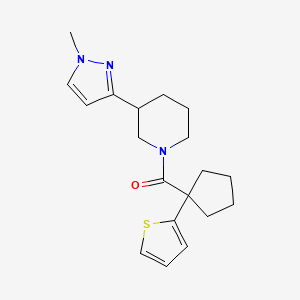

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3002778.png)

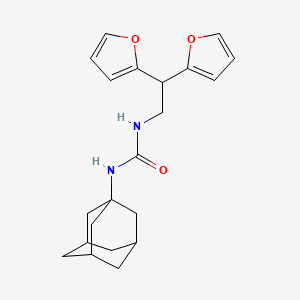

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)